1-tert-Butylpyrrole
Overview
Description
1-tert-Butylpyrrole is a chemical compound with the molecular formula C8H13N and a molecular weight of 123.1955 . It is a type of heterocyclic organic compound .
Synthesis Analysis
The synthesis of 1-tert-Butylpyrrole can be achieved from Pyrrole and 2,2-DIMETHYLPROPANE . There are also other synthetic routes available .Molecular Structure Analysis
The molecular structure of 1-tert-Butylpyrrole can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s configuration .Scientific Research Applications
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Pyrrole in Medicinal Chemistry
- Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs .
- Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The outcomes obtained also vary widely, but generally, these compounds have shown significant therapeutic potential .
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tert-Butyl Group in Chemistry and Biology
- The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
- It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The outcomes obtained can vary, but the tert-butyl group is generally known for its unique reactivity patterns .
-
tert-Butyl Group in Organic & Biomolecular Chemistry
- The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
- It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The outcomes obtained can vary, but the tert-butyl group is generally known for its unique reactivity patterns .
-
tert-Butyl Group in Organic & Biomolecular Chemistry
- The tert-butyl group has unique reactivity patterns and is used in various chemical transformations .
- It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .
- The outcomes obtained can vary, but the tert-butyl group is generally known for its unique reactivity patterns .
-
Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers
- Dendrimers are multivalent (macro)molecules in which the repeat units are not connected in a linear fashion, but form a well-defined, branched three-dimensional architecture of nanometer size .
- They possess a distinct molecular architecture that consists of a central core, branches, and terminal functional groups present at the outer surface of the macromolecule .
- Because of their unique, highly defined 3D structure, dendrimers have found use in a wide variety of applications ranging from dyes to catalysts, and from magnetic resonance imaging (MRI) contrast agents to sensors for small molecules .
- The outcomes obtained can vary, but generally, these compounds have shown significant potential in various fields .
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Synthesis and Characterisation of Thermo-sensitive Hydrogels
Safety And Hazards
properties
IUPAC Name |
1-tert-butylpyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIRIQBRSTYPSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butylpyrrole | |
CAS RN |
5398-58-3 | |
Record name | 1H-Pyrrole,2-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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